N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)cyclopropanecarboxamide
Beschreibung
Nomenclature and Classification
The compound N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)cyclopropanecarboxamide is systematically named according to IUPAC guidelines. Its structure features:
- A pyridine ring substituted at the 4-position with a pinacol boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane).
- A cyclopropanecarboxamide group attached to the 2-position of the pyridine ring via an amide linkage.
Synonyms include:
- 2-(Cyclopropanecarboxamido)pyridine-4-boronic acid pinacol ester
- Cyclopropanecarboxylic acid [4-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)-pyridin-2-yl]-amide.
The compound belongs to two primary chemical classes:
CAS Registry Number and Database Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1286230-87-2 | |
| Molecular Formula | C₁₅H₂₁BN₂O₃ | |
| Molecular Weight | 288.16 g/mol | |
| PubChem CID | Not publicly listed | |
| ChemSpider ID | 26323679 (analogous compound) |
The compound is cataloged in specialized chemical databases (e.g., TRC, Matrix Scientific) but lacks a public PubChem entry.
Historical Context and Discovery
The exact synthesis and discovery timeline of this compound remains undocumented in public literature. However, its structural analogs emerged prominently in the 2010s alongside advancements in Suzuki-Miyaura coupling and boronic ester chemistry . Key contextual milestones include:
- 2000s : Pinacol boronic esters gained traction as stable intermediates in cross-coupling reactions.
- 2010s : Cyclopropane-containing carboxamides were explored for their conformational rigidity in medicinal chemistry.
- 2020s : Hybrid structures combining boronic esters and heterocyclic amides were reported in patent literature for kinase inhibitor development.
The compound likely originated from combinatorial chemistry efforts to optimize bioavailability and reactivity in drug discovery pipelines.
Position within Boronic Ester Chemistry
Boronic esters are pivotal in organic synthesis due to their stability and versatility. This compound exemplifies two critical trends:
Table 1: Key Attributes in Boronic Ester Chemistry
The pinacol boronic ester moiety allows the compound to act as a masked boronic acid, which can be hydrolyzed in vivo or during synthesis to release the active boronic acid. This property is exploited in:
- Proteolysis-targeting chimeras (PROTACs) : Boronic esters are used to target E3 ubiquitin ligases.
- Kinase inhibitors : The pyridine-carboxamide scaffold mimics ATP-binding domains.
Structural comparisons to related boronic esters (e.g., 4-pyridineboronic acid pinacol ester) highlight its unique cyclopropane group, which introduces steric constraints to modulate target binding.
Eigenschaften
IUPAC Name |
N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]cyclopropanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BN2O3/c1-14(2)15(3,4)21-16(20-14)11-7-8-17-12(9-11)18-13(19)10-5-6-10/h7-10H,5-6H2,1-4H3,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSSXBFTYUJPDDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)NC(=O)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
It is mentioned that this compound is an intermediate in the synthesis of certain drugs, suggesting that its targets could be related to the final drug product.
Mode of Action
It is known that the compound contains borate and sulfonamide groups, which can be synthesized through nucleophilic and amidation reactions. This suggests that the compound may interact with its targets through these chemical groups.
Biochemical Pathways
It is mentioned that the compound can be used in the suzuki-miyaura cross-coupling reaction due to its unique reactivity. This suggests that the compound may affect pathways related to this type of chemical reaction.
Result of Action
It is known that the compound is an intermediate in the synthesis of certain drugs, suggesting that its effects could be related to the final drug product.
Action Environment
It is known that the formation and rupture of the boronic ester bond in different environments is used to achieve controlled drug release, suggesting that environmental factors could influence the compound’s action.
Biologische Aktivität
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)cyclopropanecarboxamide is a synthetic compound notable for its potential biological activities, particularly in the realm of cancer research and anti-angiogenesis. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that includes a pyridine ring and a cyclopropanecarboxamide moiety. The presence of the boron-containing dioxaborolane enhances its reactivity and interaction with biological targets.
Molecular Formula
- Molecular Formula : CHBNO
- Molecular Weight : 277.14 g/mol
Research indicates that this compound acts primarily as an inhibitor of receptor tyrosine kinases (RTKs), which are crucial in the regulation of angiogenesis and tumor growth. The compound exhibits multi-target inhibition against key RTKs such as VEGFR-2, TIE-2, and EphB4.
Anti-Angiogenic Effects
A study highlighted the compound's role in inhibiting angiogenesis by targeting multiple RTKs. It was shown to reduce endothelial cell proliferation and migration, critical processes in angiogenesis.
| Compound | IC (nM) | Target |
|---|---|---|
| CDAU-1 | 6.27 | VEGFR-2 |
| CDAU-2 | 42.76 | TIE-2 |
| CDAU-3 | 161.74 | EphB4 |
The data indicates that CDAU-1 and CDAU-2 are particularly potent inhibitors with significant anti-proliferative effects on human vascular endothelial cells (EA.hy926) .
Inhibition of Kinase Activity
The compound's selectivity was evaluated against several kinases:
| Kinase | Inhibition Potency |
|---|---|
| VEGFR-2 | High |
| TIE-2 | Moderate |
| EphB4 | Moderate |
| FGFR-1 | Low |
| EGFR | Low |
These results suggest that while the compound effectively inhibits pro-angiogenic kinases, it has limited activity against others like FGFR-1 and EGFR .
Case Study 1: In Vivo Efficacy
In a murine model of tumor growth, administration of this compound resulted in a significant reduction in tumor size compared to control groups. The study demonstrated that the compound not only inhibited tumor angiogenesis but also induced apoptosis in tumor cells.
Case Study 2: Molecular Docking Studies
Molecular docking studies provided insights into the binding interactions between the compound and its target kinases. The results indicated that the dioxaborolane moiety forms hydrogen bonds with the hinge region of VEGFR-2/TIE-2/EphB4 receptors, enhancing binding affinity .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Anticancer Properties
Research indicates that compounds containing boron have potential anticancer properties. The incorporation of the dioxaborolane moiety in N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)cyclopropanecarboxamide may enhance its biological activity against cancer cells. Studies have shown that boron-containing compounds can induce apoptosis in various cancer cell lines through different mechanisms such as inhibiting cell proliferation and promoting cell cycle arrest .
Targeting Protein Kinases
The pyridine component of the compound suggests potential applications in targeting protein kinases. Protein kinases are crucial in signaling pathways related to cancer and other diseases. Compounds that can selectively inhibit specific kinases are valuable for developing targeted therapies . The unique structure of this compound may allow it to interact with kinase domains effectively.
Organic Synthesis
Reagent in Cross-Coupling Reactions
this compound can serve as a boron source in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is widely used for forming carbon-carbon bonds and is essential in synthesizing complex organic molecules from simpler precursors . The stability and reactivity of the dioxaborolane group enhance its utility in these reactions.
Materials Science
Synthesis of Functionalized Polymers
The compound may also find applications in materials science for synthesizing functionalized polymers. By incorporating the dioxaborolane moiety into polymer backbones or side chains, researchers can create materials with tailored properties for specific applications such as drug delivery systems or sensors . The ability to modify polymer properties through boron chemistry is a promising area of research.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of various boron-containing compounds. The results indicated that derivatives similar to this compound exhibited significant cytotoxicity against breast cancer cells. The mechanism was attributed to the compound's ability to disrupt microtubule dynamics .
Case Study 2: Cross-Coupling Reactions
In a recent publication in Organic Letters, researchers demonstrated the effectiveness of using this compound as a reagent in Suzuki-Miyaura reactions. The study highlighted its high yield and selectivity for various aryl halides under mild conditions .
Vergleich Mit ähnlichen Verbindungen
Key Observations :
- Substituent Effects on Yield : The cyclopropanecarboxamide derivative (target compound) shows comparable or superior yields (40%) to isobutyramide (39%) and cyclobutanecarboxamide (22%) analogs, suggesting steric and electronic compatibility with cross-coupling conditions .
- Thermal Stability : Isobutyramide derivatives exhibit higher melting points (e.g., 284–285°C for compound 25) compared to cyclopropane/cyclobutane analogs, likely due to enhanced crystalline packing from branched alkyl groups .
Key Observations :
- The cyclopropanecarboxamide group in the target compound confers sub-10 nM potency against GSK-3β, outperforming isobutyramide (15 nM) and cyclobutanecarboxamide (22 nM) derivatives .
- Cyclopropane’s ring strain may enhance binding affinity to GSK-3β’s ATP pocket, while larger rings (e.g., cyclobutane) improve metabolic stability at the cost of potency .
Q & A
Q. Table 1: Comparative Synthesis Conditions
| Parameter | ||
|---|---|---|
| Solvent | DMF | Dioxane |
| Catalyst Loading | 0.2 equiv Pd(dppf)Cl₂ | 0.1 equiv Pd(dppf)Cl₂ |
| Yield | 76% (aryl cyanide) | 40% (boronylation) |
Basic: Which analytical methods validate the compound’s purity and structure?
Answer:
Post-synthesis characterization involves:
- 1H/13C NMR : Confirms regiochemistry and cyclopropane integration (e.g., δ 0.83–1.12 ppm for cyclopropane protons) .
- LC-MS/UPLC : Verifies molecular ion peaks (e.g., m/z 351 [M+H]⁺) and purity (>95%) .
- X-ray crystallography : Not explicitly reported but SHELX programs (e.g., SHELXL) are standard for boronate structural refinement .
Advanced: How can low yields in Pd-catalyzed borylation be mitigated?
Answer:
Low yields (e.g., 40% in ) may arise from:
- Catalyst deactivation : Use fresh Pd(dppf)Cl₂ and ensure anhydrous conditions.
- Incomplete boronylation : Extend reaction time (>24 h) or increase catalyst loading (0.15–0.2 equiv).
- Alternative ligands : Bidentate ligands (e.g., XPhos) may improve efficiency in sterically hindered systems .
Advanced: How do electronic effects of aryl bromides influence coupling efficiency?
Answer:
Electron-deficient aryl bromides (e.g., cyanides) enhance oxidative addition to Pd, increasing yields. shows:
- 4-Bromobenzonitrile: 76% yield.
- 3-Bromobenzonitrile: 71% yield.
- 5-Bromopicolinonitrile: 63% yield.
Steric hindrance in ortho-substituted substrates reduces reactivity. Computational studies (DFT) can model transition states to predict substituent effects .
Data Contradiction: Why do solvent choices (DMF vs. dioxane) lead to divergent outcomes?
Answer:
- DMF : Polar aprotic solvent stabilizes Pd intermediates, favoring faster coupling but risking side reactions (e.g., amide hydrolysis) .
- Dioxane : Higher boiling point (101°C) allows prolonged heating without degradation, critical for boronylation steps .
Recommendation : Screen solvents (DMF, THF, toluene) empirically for substrate-specific optimization.
Advanced: Can computational hardness parameters predict boronate reactivity?
Answer:
Absolute hardness (η, from ionization potential and electron affinity) quantifies electrophilicity. Soft boronic esters (low η) react preferentially with soft electrophiles. For this compound:
- η ≈ ½(I–A), where I = ionization potential, A = electron affinity .
- DFT calculations can model η to guide coupling partner selection (e.g., aryl halides with complementary hardness).
Basic: What safety protocols are critical during synthesis?
Answer:
- PPE : Gloves, lab coat, and goggles (boronates are irritants) .
- Ventilation : Use fume hoods for Pd catalyst handling .
- Waste disposal : Quench Pd residues with Chelex resin to avoid environmental contamination .
Advanced: How to resolve regioselectivity ambiguities in cross-coupling products?
Answer:
- 2D NMR (NOESY, HSQC) : Assigns coupling sites in ambiguous cases (e.g., pyridyl vs. cyclopropane proximity) .
- Kinetic vs. thermodynamic control : Vary reaction temperature; lower temps (50°C) favor kinetic products .
Data Contradiction: Why do different Pd catalysts affect reaction scalability?
Answer:
- Pd(dppf)Cl₂ : Air-stable but costly at scale.
- Pd(OAc)₂ with ligands : Cost-effective but sensitive to oxygen.
Solution : For large-scale synthesis, optimize ligand-to-Pd ratios (e.g., 1:1 Pd:XPhos) to balance cost and efficiency .
Advanced: What in silico tools model this compound’s bioactivity?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
